3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid
Overview
Description
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Gewald Reaction: This method involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Thiophene Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethyl-4-isobutyl-5-methylthiophene-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18O2S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-5-9-10(6-7(2)3)8(4)15-11(9)12(13)14/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
UAQHWASWAPBLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1CC(C)C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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